4-Amino-4-cyanobutanoic acid
Overview
Description
4-Amino-4-cyanobutanoic acid is a chemical compound with the molecular formula C5H8N2O2. It is a derivative of butanoic acid, where the fourth carbon atom is substituted with both an amino group and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-4-cyanobutanoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of an amine with an alkyl cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-cyanobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-Amino-4-cyanobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-4-cyanobutanoic acid involves its interaction with specific molecular targets. For instance, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access . The cyano group can also participate in interactions with nucleophilic sites on proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
4-Aminobutanoic acid (γ-Aminobutyric acid): This compound lacks the cyano group and is a well-known neurotransmitter in the central nervous system.
4-Cyanobutanoic acid: This compound lacks the amino group and is used in various synthetic applications.
Uniqueness: 4-Amino-4-cyanobutanoic acid is unique due to the presence of both an amino and a cyano group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-4-cyanobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQLTOXWVWMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930845 | |
Record name | 4-Amino-4-cyanobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14046-56-1 | |
Record name | Butanoic acid, 4-amino-4-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14046-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-amino-4-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014046561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-4-cyanobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-4-cyanobutyric acid in glutamate biosynthesis?
A1: Both provided research articles highlight the role of 4-Amino-4-cyanobutyric acid as an "intermediate in glutamate biosynthesis." [, ] This suggests that the compound is a molecule formed during the multi-step process by which cells produce glutamate, a crucial neurotransmitter in the brain.
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